molecular formula C20H22N4O3S B2510086 1-(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide CAS No. 852135-14-9

1-(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B2510086
CAS No.: 852135-14-9
M. Wt: 398.48
InChI Key: KPJFXCIPOPPVEF-UHFFFAOYSA-N
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Description

The compound “1-(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide” is a derivative of thiazole carboxamide . Thiazole carboxamides are known for their potent inhibitory activities against COX enzymes . They are part of a novel series of methoxyphenyl thiazole carboxamide derivatives .


Synthesis Analysis

The synthesis of thiazole carboxamide derivatives involves several steps. The compounds are characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis . The product is purified by silica gel column chromatography using n-hexane: ethyl acetate solvent system .


Molecular Structure Analysis

The molecular structure of thiazole carboxamide derivatives is determined using various techniques such as 1H, 13C-NMR, IR, and HRMS spectrum analysis . The density functional theory (DFT) analysis is used to evaluate compound chemical reactivity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazole carboxamide derivatives are complex and involve multiple steps . The density functional theory (DFT) analysis is used to evaluate compound chemical reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole carboxamide derivatives are determined using various techniques such as 1H, 13C-NMR, IR, and HRMS spectrum analysis .

Scientific Research Applications

Synthesis and Chemical Properties

The compound and its derivatives, characterized by the presence of an imidazo[2,1-b]thiazole core, are of interest due to their unique chemical properties and potential as scaffolds for drug development. The synthesis of such compounds often involves complex reactions that provide insights into heterocyclic chemistry and the manipulation of molecular structures for desired biological activities. For instance, the synthetic pathways to achieve such structures can involve Knoevenagel condensation, a technique widely used to construct various heterocyclic compounds with significant pharmacological profiles (Tokala, Bora, & Shankaraiah, 2022).

Biological Activity and Therapeutic Potential

Derivatives of imidazo[2,1-b]thiazole have been extensively studied for their diverse biological activities, including their potential as central nervous system (CNS) acting drugs, highlighting their importance in addressing CNS disorders. The functional chemical groups within these compounds serve as key features for the development of novel therapeutics (Saganuwan, 2017). Additionally, certain derivatives exhibit antitumor activity, showcasing the versatility of the imidazo[2,1-b]thiazole scaffold in contributing to the development of new anticancer agents (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Applications in Optoelectronic Materials

Beyond pharmacological applications, derivatives incorporating the imidazo[2,1-b]thiazole unit have found utility in the field of optoelectronic materials. The incorporation of such heterocyclic structures into π-extended conjugated systems has been beneficial for the development of novel materials with potential applications in organic light-emitting diodes (OLEDs) and other electronic devices, highlighting the compound's versatility beyond traditional medicinal chemistry (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Properties

IUPAC Name

1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-12-17(19(26)23-9-7-14(8-10-23)18(21)25)28-20-22-16(11-24(12)20)13-3-5-15(27-2)6-4-13/h3-6,11,14H,7-10H2,1-2H3,(H2,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJFXCIPOPPVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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